Azide de α-D-mannopyranose

Vue d'ensemble

Description

Alpha-D-Mannopyranosyl azide is a glycosyl azide . It is used to make N-linked glycopeptides in glycobiology and in “click” chemistry . It is a versatile compound employed in custom synthesis, modification, fluorination, methylation, monosaccharide, synthetic, and glycosylation processes .

Synthesis Analysis

The synthesis of alpha-D-mannopyranosyl azide has been described in a study . The donor (2-methyl-5-tert-butylphenyl) 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-[1,2-13 C 2]mannopyranoside was prepared in a similar way to its per-O-benzoylated analogue 38 and the acceptor methyl 2,3,6-tri-O-benzyl-alpha-D-mannopyranoside, 34 was made by regioselective reductive ring opening of the benzylidene acetal in methyl 2,3-di-O-benzyl-4,6 .Molecular Structure Analysis

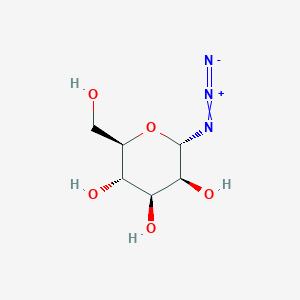

The alpha-D-mannopyranosyl azide molecule contains a total of 25 bond(s). There are 14 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 positively charged N, 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Alpha-D-Mannopyranosyl azide has been used in a study to assess the photochemistry of glycosyl azides . It has also been used in a study to investigate stereoselective photochemical transformations of hexopyranosyl imides .Applications De Recherche Scientifique

Photochimie des azides de glycosyle

L'azide de α-D-mannopyranose a été utilisé dans l'étude de la photochimie des azides de glycosyle . Cette recherche est importante car elle explore la dégradation des azides en aldose inférieur correspondant lors de l'exposition aux rayons UV. Les résultats de ces études sont essentiels pour comprendre le comportement des azides de glycosyle dans des conditions photochimiques, qui peuvent être appliqués à la synthèse de divers dérivés glucidiques.

Transformations photochimiques stéréosélectives

Ce composé joue un rôle dans l'étude des transformations photochimiques stéréosélectives des imides hexopyranosyle . Ces transformations conduisent à la formation d'hétérocycles hautement fonctionnalisés, qui sont précieux dans le développement de nouveaux médicaments et matériaux avec des propriétés optiques spécifiques.

Glycobiologie : Glycopeptides N-liés

En glycobiologie, l'this compound est utilisé pour fabriquer des glycopeptides N-liés . Ces glycopeptides sont essentiels pour étudier les schémas de glycosylation des protéines, qui ont des implications dans divers processus biologiques, notamment la signalisation cellulaire et la réponse immunitaire.

Synthèse d'oligosaccharides

La synthèse d'oligosaccharides utilisant l'this compound est un domaine de recherche clé. Elle implique la création d'oligosaccharides contenant du mannose, qui sont des composants de nombreuses molécules biologiquement importantes . Ces oligosaccharides synthétiques sont utilisés pour étudier les interactions glucides-protéines et développer de nouveaux traitements.

Isopropylidation et préparation de trisaccharide

L'this compound est impliqué dans l'isopropylidation directe en 2,3-O des α-D-mannopyranosides, conduisant à la préparation de trisaccharides de mannose ramifiés en 3,6 . Cette méthode est essentielle pour la synthèse efficace et régiosélective des glucides complexes, qui sont importants dans diverses études biologiques et médicinales.

Antagonistes de FimH

Des recherches ont montré que les α-D-mannopyranosides ramifiés, dérivés de l'this compound, agissent comme de puissants antagonistes de FimH . FimH est une adhésine bactérienne impliquée dans les infections urinaires, et son antagonisme peut conduire à de nouveaux traitements pour ces infections.

Mécanisme D'action

Safety and Hazards

Alpha-D-Mannopyranosyl azide is classified as Skin Corrosion / Irritation (Category 2), Serious Eye Damage / Eye Irritation (Category 2A), Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Analyse Biochimique

Biochemical Properties

Alpha-D-mannopyranosyl azide plays a significant role in biochemical reactions, particularly in glycosylation. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glycosyltransferase, which facilitates the transfer of glycosyl groups to specific substrates. This interaction is crucial for the formation of glycopeptides and glycoproteins. Additionally, alpha-D-mannopyranosyl azide is involved in the modification and synthesis of monosaccharides, contributing to the structural diversity of glycoconjugates .

Cellular Effects

Alpha-D-mannopyranosyl azide influences various cellular processes and functions. It affects cell signaling pathways by modifying glycoproteins on the cell surface, which play a role in cell-cell communication and signal transduction. This compound also impacts gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins. Furthermore, alpha-D-mannopyranosyl azide can influence cellular metabolism by participating in the synthesis and modification of glycosylated metabolites .

Molecular Mechanism

The molecular mechanism of alpha-D-mannopyranosyl azide involves its interaction with specific biomolecules. It binds to glycosyltransferases and other enzymes involved in glycosylation, facilitating the transfer of glycosyl groups to target molecules. This binding interaction can lead to enzyme activation or inhibition, depending on the specific context. Additionally, alpha-D-mannopyranosyl azide can induce changes in gene expression by modifying the glycosylation patterns of transcription factors, thereby influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-D-mannopyranosyl azide can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that alpha-D-mannopyranosyl azide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to alpha-D-mannopyranosyl azide can result in alterations in cellular function, including changes in glycosylation patterns and metabolic processes .

Dosage Effects in Animal Models

The effects of alpha-D-mannopyranosyl azide vary with different dosages in animal models. At low doses, it has been shown to enhance glycosylation processes and improve cellular function. At high doses, alpha-D-mannopyranosyl azide can exhibit toxic effects, leading to adverse outcomes such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Alpha-D-mannopyranosyl azide is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and modification of glycosylated molecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, alpha-D-mannopyranosyl azide can influence the activity of cofactors involved in glycosylation processes .

Transport and Distribution

Within cells and tissues, alpha-D-mannopyranosyl azide is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to specific cellular compartments. The distribution of alpha-D-mannopyranosyl azide can affect its localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

Alpha-D-mannopyranosyl azide exhibits specific subcellular localization patterns, which can impact its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in glycosylation processes and interactions with specific biomolecules. The subcellular localization of alpha-D-mannopyranosyl azide can also affect its stability and degradation within the cell .

Propriétés

IUPAC Name |

(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51970-29-7 | |

| Record name | alpha-D-Mannopyranosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What was the key finding of the research paper regarding 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide?

A1: The research primarily focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. The study successfully distinguished and confirmed the structures of both the α and β anomers of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and 1D NOESY NMR techniques []. This structural elucidation is crucial for understanding the compound's reactivity and potential applications in various chemical syntheses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

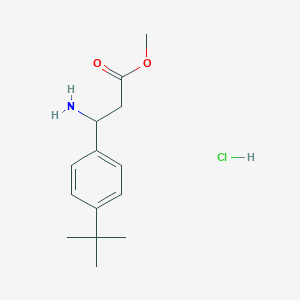

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)